N-Me-D-His-OMe·HCl
Description
Significance of N-Methylated Amino Acids in Peptide and Protein Systems
Furthermore, N-methylation can significantly improve the metabolic stability of peptides by increasing their resistance to proteolytic degradation. researchgate.netnih.govnih.govresearchgate.net This enhanced stability is particularly valuable in the development of peptide-based therapeutics, where susceptibility to proteases in biological fluids can limit bioavailability and half-life. researchgate.netnih.govresearchgate.net The introduction of N-methyl groups can also influence the lipophilicity and cell permeability of peptides, impacting their absorption and distribution within biological systems. researchgate.netnih.govresearchgate.net Beyond peptides, N-methylation of amino acid side chains in proteins, such as histones, is a key post-translational modification involved in regulating gene expression. researchgate.netacs.org
Academic Context of Histidine Derivatives
Histidine (His) is a unique amino acid characterized by its imidazole (B134444) side chain, which can be protonated or deprotonated under physiological conditions, making it important for buffering and metal ion chelation. wikipedia.orgnih.gov The versatility of the histidine structure allows for the creation of numerous derivatives through modifications at the alpha-amino group, the carboxylic acid group, or the imidazole ring. wikipedia.orgamdb.onlinenih.gov These histidine derivatives are valuable tools in academic research, enabling scientists to probe the specific roles of histidine in biological processes, develop new catalysts, and synthesize novel compounds with potential therapeutic applications. researchgate.netscispace.comgoogle.com
Research involving histidine derivatives spans various fields, including the study of enzyme mechanisms, protein structure and function, and the development of peptidomimetics. researchgate.netscispace.comgoogle.com Modified histidine residues can be incorporated into peptides and proteins to study the impact of the imidazole ring's properties on molecular behavior or to introduce new functionalities. google.com Naturally occurring methyl-containing histidine derivatives, such as 1-methylhistidine and 3-methylhistidine, are also studied for their biological roles, including their use as biomarkers. nih.govnih.govwikipedia.org
N-Me-D-His-OMe·HCl within the Landscape of Modified Amino Acids
This compound is a specific modified amino acid derivative, representing D-histidine with an N-methyl group on the alpha-amino nitrogen and a methyl ester at the carboxylic acid group, presented as a hydrochloride salt. nih.gov This compound integrates modifications relevant to both N-methylated amino acids and histidine derivatives.
As an N-methylated amino acid derivative, this compound can serve as a building block in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS). nih.govgoogle.com The N-methyl group at the alpha-amino position influences the conformational properties and proteolytic stability of peptides into which it is incorporated, similar to other N-methylated amino acids. researchgate.netnih.govacs.orgrsc.orgnih.govresearchgate.net The methyl ester group serves as a protecting group for the carboxylic acid function, a common strategy in peptide synthesis to prevent unwanted side reactions. nih.gov The hydrochloride salt form provides a stable, crystalline solid, which is advantageous for handling and storage in chemical synthesis. wikipedia.orgfishersci.de
Within the context of histidine derivatives, this compound is a modified form of D-histidine. While L-histidine is the naturally occurring stereoisomer in proteins, D-amino acids and their derivatives are also utilized in research and drug development, often to impart increased stability or altered biological activity to peptides and peptidomimetics. google.com The combination of the D-configuration, N-methylation, and esterification makes this compound a specialized building block for constructing peptides and other molecules with specific desired properties, contributing to the broader academic exploration of modified amino acids and their applications. google.com
Properties
CAS No. |
1219090-51-3 |
|---|---|
Molecular Formula |
C8H13N3O2·HCl |
Synonyms |
N-Me-D-His-OMe·HCl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of N-Me-D-His-OMe·HCl
The stereoselective synthesis of this compound involves approaches that ensure the production of the desired D-enantiomer with high purity. While specific detailed synthetic routes for this compound are not extensively detailed in the provided search results, general principles of stereoselective amino acid derivative synthesis and the preparation of histidine derivatives can be discussed.
Exploration of Chiral Synthesis Approaches
Chiral synthesis approaches for amino acid derivatives often involve starting from a chiral pool material, utilizing chiral auxiliaries, or employing asymmetric catalysis. acs.orgresearchgate.net For instance, D-histidine and its derivatives, including esters, can be prepared from L-histidine through asymmetric transformation processes. One reported method involves mixing L-histidine with tartaric acid and an aldehyde in acetic acid medium, leading to the formation and racemization of soluble L-histidine tartrate salt, followed by precipitation of D-histidine tartrate. Pure D-histidine can then be recovered, and derivatives like D-histidine methyl ester dihydrochloride (B599025) can be prepared by reacting the crude D-histidine tartrate with hydrochloric acid and methanol (B129727) at reflux temperature. google.com Another approach for synthesizing enantiomerically pure non-proteinogenic amino acids involves reactions generating new carbon-carbon bonds in the side chain with high chemical yields and optical purity, often using techniques like the Suzuki reaction or asymmetric phase transfer catalysis. researchgate.net Stereoselective alkylation of isoserine derivatives has also been explored for the synthesis of β2,2-amino acids, demonstrating control over stereochemistry during functionalization. acs.org
Optimization of Reaction Conditions for Enantiomeric Purity
Achieving high enantiomeric purity is crucial in the synthesis of chiral compounds like this compound. Optimization of reaction conditions plays a vital role in minimizing racemization and maximizing the yield of the desired stereoisomer. Factors influencing enantiomeric purity can include the choice of catalyst, solvent, temperature, and the presence of additives. For example, in the synthesis of certain chiral amines via asymmetric hydrogenation, exhaustive optimization processes have demonstrated the feasibility of achieving high enantiomeric excess (ee) by carefully selecting the catalyst and reaction conditions. acs.org Similarly, studies on the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones, which are valuable synthetic intermediates, have shown that the presence of specific reagents like copper(II) chloride is essential for preserving excellent enantiomeric purity (>99% ee). d-nb.info In peptide coupling reactions, the choice of coupling reagent and reaction conditions significantly impacts the extent of epimerization, with some reagents and conditions leading to substantially lower levels of undesired epimers. orgsyn.orgpeptide.com Optimization of chromatographic methods, such as HPLC with chiral stationary phases, is also critical for analyzing and confirming the enantiomeric purity of synthesized chiral compounds. researchgate.net
Classical and Modern Peptide Synthesis Strategies Utilizing this compound
This compound can be incorporated into peptides using both classical solution-phase and modern solid-phase peptide synthesis strategies. Its inclusion introduces an N-methylated amino acid residue, which can influence peptide properties such as conformation, stability, and biological activity.
Solution-Phase Peptide Synthesis (SPPS) Incorporations
Solution-phase peptide synthesis (SPPS) involves coupling amino acid derivatives in a homogeneous solution. This approach is often preferred for the synthesis of short peptides (typically ≤10–15 amino acids) rsc.org. When incorporating this compound into a peptide chain using solution-phase methods, the compound acts as an amino component, reacting with the activated carboxyl group of another amino acid or peptide fragment. Coupling reactions in solution with amino acid derivatives provided as salts (e.g., hydrochlorides) typically require the presence of a tertiary base to neutralize the salt and liberate the free amine for coupling. bachem.com Various coupling reagents can be employed in solution-phase synthesis, and their selection can impact reaction efficiency and minimize epimerization. orgsyn.orgmdpi.com Solution-phase synthesis can also be adapted with techniques like Group-Assisted Purification (GAP) chemistry to simplify purification procedures and reduce solvent usage. nih.gov Some studies on the synthesis of cyclic peptides have utilized N-methylated amino acid methyl ester hydrochlorides as building blocks in solution-phase coupling reactions. researchgate.net
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-phase peptide synthesis (SPPS), introduced by Merrifield, revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble solid support. rsc.orgnih.gov SPPS is generally the method of choice for synthesizing longer and more complex peptides and is widely adopted in the pharmaceutical industry due to its scalability and potential for automation. rsc.org this compound can be incorporated into peptides synthesized on a solid support. In SPPS, the amino group of the resin-bound peptide or the incoming amino acid derivative (in this case, this compound) is coupled with the activated carboxyl group of the preceding amino acid. The methyl ester group of this compound would typically serve as a temporary protecting group for the carboxyl function during the synthesis and would be cleaved at a later stage, often during the final cleavage from the resin or in a subsequent step. The histidine side chain may also require appropriate protection during SPPS depending on the chosen protecting group strategy (e.g., Boc or Fmoc chemistry). SPPS allows for the sequential addition of amino acids, building the peptide chain from the C-terminus to the N-terminus. google.com
Coupling Reagent Selection and Reaction Efficiency
The selection of appropriate coupling reagents is critical for efficient peptide bond formation and minimizing undesirable side reactions, such as epimerization, particularly when incorporating challenging residues like N-methylated amino acids or histidine. peptide.comsigmaaldrich.com Coupling reagents facilitate the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. bachem.com Commonly used coupling reagents in both solution-phase and solid-phase peptide synthesis include carbodiimides (e.g., DCC, DIC, EDC·HCl) often used in combination with additives like HOBt or Oxyma Pure, as well as phosphonium (B103445) and aminium salts (e.g., BOP, PyBOP, HBTU, HATU, COMU). bachem.commdpi.comsigmaaldrich.com
Studies have compared the efficiency and epimerization levels associated with different coupling reagent combinations. For instance, the EDC·HCl/Oxyma Pure system has shown superior results in solution-phase synthesis compared to HOBt/DIC, leading to lower epimerization and increased yields in some cases. orgsyn.org Oxyma Pure is considered a safer alternative to HOBt and HOAt and has shown comparable or superior coupling efficiency in various applications. mdpi.comsigmaaldrich.com For couplings involving N-methyl amino acids, certain reagents like PyAOP and HATU have been reported to be highly effective. bachem.comsigmaaldrich.com The efficiency of coupling reagents can be influenced by the nature of the active ester they generate, with different active esters exhibiting varying reactivities. sigmaaldrich.com Optimization of coupling conditions, including the choice of solvent and temperature, can further enhance reaction efficiency and reduce side products. orgsyn.org
Derivatization and Analog Synthesis
Derivatization of amino acid esters like this compound allows for the modification of their chemical properties and the introduction of new functionalities. These modifications are crucial for tailoring the compounds for specific applications, such as incorporation into peptides or use as building blocks for diverse organic molecules. The presence of the methyl ester, the Nα-methyl group, and the imidazole (B134444) ring in this compound provides multiple sites for potential chemical transformations.
Related N-methyl amino acids, including histidine methyl ester hydrochloride, serve as precursors for peptide synthesis. google.com The introduction of an N-methyl group can influence the conformation and stability of peptides, impacting their biological activity and pharmacokinetic properties. google.com The synthesis of N-methylated amino acid methyl ester hydrochlorides and their subsequent coupling have been demonstrated in the preparation of peptides. mdpi.com
One example of derivatization involves the protection of functional groups to facilitate specific reactions. Nim-Trityl-D-histidine methyl ester hydrochloride, a derivative where the imidazole nitrogen is protected with a trityl group, is utilized in peptide synthesis. chemimpex.com This protection strategy enhances the stability of the histidine residue during synthesis, allowing for more controlled reactions. chemimpex.com
The concept of derivatization extends to modifying different positions on the amino acid scaffold. For instance, derivatization at the Nε and/or Nα positions of L-histidine has been explored for conjugating biomolecules. google.com While this example pertains to the L-isomer, it illustrates the principle of site-specific derivatization to attach various functional groups or molecules.
Synthesis of Functionalized Analogs for Research Probes
Functionalized analogs of amino acid derivatives are valuable tools in biochemical research and drug discovery, often used as research probes to investigate biological processes or target specific enzymes and receptors. The structure of this compound provides a foundation for developing such probes.
Amino acid esters can be functionalized to create probes. For example, Lys(Boc)-OMe·HCl, a protected lysine (B10760008) methyl ester, has been used in the synthesis of photoaffinity probes. mdpi.com This involves coupling the amino acid ester with a molecule containing a photoactivatable group, allowing the probe to covalently label interacting biomolecules upon irradiation. mdpi.com This highlights the utility of amino acid esters as starting materials for probe synthesis.
The development of simplified synthetic routes for creating enzyme activity probes from various substrates further demonstrates the potential for functionalizing amino acid derivatives. researchgate.net These probes are designed for high-throughput screening assays, enabling the study of enzyme activity in complex biological mixtures. researchgate.net While the specific application to this compound is not detailed in the search results, the principle of converting amino acid derivatives into functionalized probes for research applications is well-established.
Exploration of this compound as a Precursor to Novel Compounds
This compound and similar N-methyl amino acid esters serve as key building blocks in the synthesis of novel compounds, particularly in the realm of peptides and peptidomimetics. Their incorporation allows for the creation of molecules with modified structures and potentially enhanced properties.
The use of N-methyl amino acids, including histidine methyl ester hydrochloride, as precursors in peptide synthesis is a significant application. google.com Peptides containing N-methylated residues can exhibit increased resistance to enzymatic degradation and improved membrane permeability, making them attractive candidates for therapeutic development. google.com The synthesis of linear and cyclic peptides often involves the coupling of protected amino acid methyl ester hydrochlorides. mdpi.com
Beyond peptides, the structural motif present in this compound can be relevant in the synthesis of other novel organic molecules. For instance, N,O-dimethylhydroxylamine hydrochloride, which shares the N-methyl and O-methyl ether features with the ester group of this compound, is used as an amidolytic reagent in the synthesis of Weinreb amides, which are versatile intermediates in organic synthesis for accessing various functional groups and novel compounds. google.com
The broader field of synthesizing bioactive compounds often utilizes amino acid derivatives as starting materials. Novel chiral δ-thiolactone derivatives, for example, have been synthesized and explored for their potential in creating bioactive molecules. rsc.org This underscores the role of modified amino acids as versatile precursors in the discovery and synthesis of new chemical entities with potential biological activities.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical design, manufacture, and application. Applying these principles to the synthesis of compounds like this compound is important for developing more sustainable chemical processes.
Green chemistry approaches in organic synthesis often focus on aspects such as solvent substitution, reducing reaction times, minimizing waste, and utilizing more energy-efficient methods. d-nb.info In the context of peptide synthesis, which involves amino acid derivatives, efforts are being made to develop greener protocols, including the use of more environmentally friendly solvents and efficient coupling reagents. unibo.it, rsc.org, csic.es
While specific green chemistry methods solely for the synthesis of this compound are not extensively detailed in the search results, general green chemistry principles applicable to amino acid ester synthesis can be considered. For example, a convenient method for synthesizing amino acid methyl ester hydrochlorides using methanol and trimethylchlorosilane at room temperature has been reported as a facile method with mild conditions, which aligns with green chemistry objectives by avoiding harsh reagents and high temperatures. nih.gov
Alternative activation methods, such as using microwaves, ultrasound, or photocatalysis, are also being explored in green chemistry to enhance reaction efficiency and reduce energy consumption. d-nb.info These techniques could potentially be applied to steps involved in the synthesis or derivatization of this compound.
The development of greener solvents, including the exploration of water as a reaction medium for peptide synthesis, represents another area of active research in green chemistry relevant to amino acid derivatives. csic.es As the field progresses, it is likely that more specific green chemistry protocols for the synthesis of this compound and its analogs will be developed, focusing on reducing environmental impact throughout the synthesis lifecycle.
Advanced Spectroscopic and Chromatographic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR and 13C NMR for Structural Confirmation and Conformational Analysis
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra serve as the foundation for structural verification. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
The ¹H NMR spectrum of N-Me-D-His-OMe·HCl confirms the presence of all key functional groups. The downfield region typically shows two singlets corresponding to the protons on the imidazole (B134444) ring (C2-H and C5-H). The α-proton (α-CH) appears as a multiplet due to coupling with the adjacent β-protons. The ester methyl (O-CH₃) and the N-methyl (N-CH₃) groups each present as sharp singlets, with the ester methyl protons resonating at a slightly higher chemical shift.
The ¹³C NMR spectrum complements this by showing distinct signals for the carbonyl carbon of the ester, the carbons of the imidazole ring, the α-carbon, the β-carbon, and the two methyl carbons. The specific chemical shifts are indicative of the electronic environment of each carbon atom.
Representative ¹H and ¹³C NMR Data for N-Me-His-OMe·HCl (Note: Data is representative and chemical shifts can vary based on solvent and experimental conditions.)
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| C=O | - | - | ~170.5 |
| C2 (Imidazole) | ~8.90 | s | ~135.0 |
| C4 (Imidazole) | - | - | ~130.0 |
| C5 (Imidazole) | ~7.50 | s | ~118.0 |
| α-CH | ~4.35 | t | ~62.0 |
| β-CH₂ | ~3.30 | d | ~27.5 |
| O-CH₃ | ~3.75 | s | ~53.0 |
| N-CH₃ | ~2.80 | s | ~35.0 |
2D NMR Techniques (COSY, HMBC, HSQC) for Elucidating Complex Structures
While 1D NMR suggests the presence of functional groups, 2D NMR experiments establish the connectivity between them, confirming the molecule's complete covalent structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the key correlation would be a cross-peak between the α-CH proton and the β-CH₂ protons, confirming their adjacency.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached nih.gov. This allows for the definitive assignment of each carbon signal based on the more easily assigned proton spectrum. For example, the proton signal at ~4.35 ppm would show a correlation to the carbon signal at ~62.0 ppm, assigning them as the α-CH and α-C, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are separated by two or three bonds nih.gov. This technique connects the distinct spin systems.
Expected Key HMBC Correlations for this compound:
Protons of the ester methyl group (O-CH₃) will show a correlation to the carbonyl carbon (C=O).
Protons of the N-methyl group (N-CH₃) will show a correlation to the α-carbon (α-C).
The α-proton (α-CH) will show correlations to the carbonyl carbon (C=O) and the β-carbon (β-C).
Protons of the β-methylene group (β-CH₂) will show correlations to the α-carbon and the C4 and C5 carbons of the imidazole ring, linking the amino acid backbone to the heterocyclic side chain.
Isotope-Edited NMR for Ligand-Receptor Interaction Studies
When studying the interaction of this compound with a much larger biological molecule, such as a protein or enzyme, its NMR signals can be obscured by the thousands of signals from the macromolecule. Isotope-edited NMR provides a powerful solution to this problem.
In this approach, the compound is synthesized using precursors enriched with stable isotopes like ¹³C or ¹⁵N. For instance, this compound could be synthesized with ¹⁵N at one or both nitrogens of the imidazole ring. An NMR experiment specifically designed to detect signals only from protons attached to a ¹⁵N nucleus (such as a ¹H-¹⁵N HSQC) can then be performed on the ligand-receptor complex. This "filters out" the signals from the unlabeled protein, allowing researchers to exclusively observe the signals from the bound ligand. Changes in the chemical shift or line shape of these signals upon binding provide detailed information about the ligand's binding mode, its chemical environment within the active site, and the kinetics of the interaction.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and confirming its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like amino acid derivatives. In positive ion mode, this compound is expected to be readily protonated to form the molecular ion [M+H]⁺. The mass of this ion provides direct confirmation of the compound's molecular weight.
Further structural information can be obtained through tandem mass spectrometry (MS/MS). In an MS/MS experiment, the [M+H]⁺ ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions are characteristic of the molecule's structure. Studies on N-methylated amino acids show common fragmentation pathways that are useful for characterization nih.gov.
Expected Key Fragment Ions in ESI-MS/MS of this compound [M+H]⁺:
Loss of the methyl ester group: A neutral loss of methanol (B129727) (CH₃OH) or the methoxycarbonyl group (·COOCH₃).
Formation of the immonium ion: A characteristic fragmentation of α-amino acids that involves the loss of the ester group and water, resulting in an ion that contains the α-carbon, the N-methyl group, and the side chain.
Side chain fragmentation: Cleavage of the imidazole ring can also occur, providing further structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
While standard ESI-MS confirms the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, typically to within 5 parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental formula.
The molecular formula of the neutral N-Me-D-His-OMe is C₈H₁₃N₃O₂. The corresponding protonated molecule observed in the mass spectrometer is [C₈H₁₄N₃O₂]⁺. By comparing the experimentally measured accurate mass to the calculated theoretical mass, the molecular formula can be confirmed, distinguishing it from any other potential isobaric compounds (compounds with the same nominal mass but different elemental formulas).
Molecular Formula Verification by HRMS
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| [M+H]⁺ | [C₈H₁₄N₃O₂]⁺ | 184.10805 |
An experimental HRMS measurement yielding a mass value extremely close to 184.10805 Da would provide definitive confirmation of the elemental composition of this compound.
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound. The IR spectrum is expected to show distinct absorption bands corresponding to the N-H, C-H, C=O (ester), and C=C/C-N (imidazole ring) stretching and bending vibrations.
Studies on histidine and its derivatives in aqueous solutions at different pH values have shown that the vibrational frequencies of the carboxyl and imidazole groups are sensitive to their protonation state. For this compound, the presence of the hydrochloride salt will influence the protonation state of the amine and imidazole groups. The ester carbonyl (C=O) stretching vibration is expected to appear in the region of 1730-1750 cm⁻¹. The N-H stretching vibration of the secondary amine and the protonated imidazole ring would likely be observed as a broad band in the 2400-3300 cm⁻¹ region.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (secondary amine HCl salt) | Stretching | 3200-2800 (broad) |
| C-H (aliphatic and aromatic) | Stretching | 3100-2850 |
| C=O (ester) | Stretching | 1750-1730 |
| C=N, C=C (imidazole ring) | Stretching | 1650-1550 |
| N-H | Bending | 1600-1500 |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to provide detailed information about the vibrations of the imidazole ring and the carbon skeleton.
Research on L-histidine in aqueous solutions has demonstrated that Raman spectroscopy can effectively probe the protonation state of the imidazole ring. The Raman bands associated with the imidazole ring are expected to be prominent in the spectrum of this compound. Furthermore, a method using Raman spectroscopy to determine the pKa of the histidine side chain by monitoring the C2-D stretch has been developed, highlighting the sensitivity of this technique to the local chemical environment of the imidazole ring.
Table 3: Predicted Prominent Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| Imidazole ring breathing | ~1580 |
| CH₂ bending | ~1450 |
| Imidazole ring modes | 1300-1000 |
X-ray Crystallography and Micro-Electron Diffraction (MicroED)
The determination of the three-dimensional atomic arrangement of this compound can be achieved through single-crystal X-ray diffraction or, for very small crystals, Micro-Electron Diffraction (MicroED).
Single-Crystal X-ray Diffraction for Absolute Stereochemistry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. A crystal structure of the closely related L-histidine methyl ester dihydrochloride (B599025) has been reported, providing a model for the expected molecular conformation and crystal packing of the D-isomer.
For this compound, a successful single-crystal X-ray diffraction analysis would confirm the D-configuration of the chiral center at the alpha-carbon. It would also reveal the conformation of the N-methyl group and the methyl ester, as well as the details of the hydrogen bonding network involving the chloride counter-ion and the protonated amine and imidazole groups.
Table 4: Expected Crystallographic Parameters for this compound (based on L-histidine methyl ester dihydrochloride)
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Orthorhombic or Monoclinic |
| Space Group | Chiral space group (e.g., P2₁2₁2₁) |
| Key Interactions | Hydrogen bonds between N-H groups, Cl⁻, and C=O |
MicroED for Microcrystalline Sample Analysis
When single crystals of sufficient size for conventional X-ray diffraction cannot be obtained, Micro-Electron Diffraction (MicroED) offers a powerful alternative. MicroED can determine high-resolution crystal structures from nanocrystals, making it particularly suitable for analyzing fine powders or samples that are difficult to crystallize.
The application of MicroED to this compound would be advantageous if only microcrystalline material is available. The technique involves collecting electron diffraction data from a continuously rotating nanocrystal in a transmission electron microscope. The resulting data can be processed using standard crystallographic software to yield a complete three-dimensional structure
Advanced Chromatographic Purification and Analysis
The precise characterization and purification of N-Methyl-D-histidine methyl ester hydrochloride (this compound) are critical for its application in research, particularly in peptide synthesis and biochemical studies. Advanced chromatographic techniques provide the necessary resolution and sensitivity to assess purity, separate stereoisomers, and facilitate the purification of molecules incorporating this modified amino acid.
High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the chemical purity of this compound and for separating it from related impurities, including potential diastereomers formed during synthesis. Reversed-phase HPLC (RP-HPLC) is the most common modality for analyzing amino acid derivatives. nih.govnih.gov In RP-HPLC, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase.
Research findings indicate that mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer unprecedented selectivity for separating polar compounds like histidine and its esters. sielc.comsielc.com For instance, a Primesep 100 mixed-mode column can effectively separate histidine from histidine methyl ester using a mobile phase of acetonitrile and water with a sulfuric acid buffer, with detection at 200 nm. sielc.comsielc.com The separation of diastereomers, which differ in the configuration at one of multiple chiral centers, is also achievable with HPLC, often using standard achiral columns where the different spatial arrangements of the molecules lead to differential interactions with the stationary phase. researchgate.netnih.govsigmaaldrich.com The separability of diastereomers is highly dependent on the polarity and rigidity of the molecules. researchgate.net
| Parameter | Typical Conditions for Histidine Derivative Analysis | Reference |
|---|---|---|
| Column | Mixed-Mode (e.g., Primesep 100) or C18 | sielc.comgoogle.com |
| Mobile Phase | Acetonitrile/Water with an acid buffer (e.g., H₂SO₄) | sielc.com |
| Flow Rate | 0.8 - 1.2 mL/min | google.com |
| Detection | UV at 200-220 nm | sielc.comsielc.com |
| Column Temperature | 15 - 25 °C | google.com |
Supercritical Fluid Chromatography (SFC) for Peptide Purification
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to HPLC for the purification of peptides. nih.gov SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which offers advantages such as lower viscosity and higher diffusivity compared to liquid mobile phases. tandfonline.com These properties lead to faster separations, higher efficiency, and reduced consumption of organic solvents. tandfonline.comnih.gov
SFC is particularly well-suited for separating complex mixtures and purifying compounds on both analytical and preparative scales. researchgate.net Research has demonstrated the successful purification of various peptides using SFC, achieving separation in significantly less time than traditional HPLC methods. nih.govnih.gov For example, a separation of five peptides was achieved in under 12 minutes with SFC, compared to 50 minutes using HPLC. nih.gov While peptides are traditionally purified via RP-HPLC, these methods can be tedious and generate harmful waste. nih.gov SFC provides a more cost-effective and sustainable approach. nih.gov Given that this compound is a component used in peptide synthesis, SFC represents a key technology for the purification of final peptide products containing this modified residue.
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Reference |
|---|---|---|---|
| Primary Mobile Phase | Supercritical CO₂ | Liquid Solvents (e.g., Acetonitrile, Water) | nih.govtandfonline.com |
| Analysis Time | Significantly shorter | Longer | nih.gov |
| Solvent Consumption | Lower (reduced organic solvent use) | Higher | tandfonline.com |
| Environmental Impact | "Greener," less harmful waste | Generates more harmful solvent waste | nih.gov |
| Efficiency | High chromatographic efficiency | Standard efficiency | tandfonline.com |
Chiral Chromatography for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of this compound is essential to ensure that the biological or chemical activity observed is attributable to the D-enantiomer and not its L-counterpart. acs.org Chiral chromatography is the definitive method for separating enantiomers. sigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation. chromatographytoday.com
Several types of CSPs are effective for the separation of underivatized amino acid enantiomers, including those based on macrocyclic glycopeptides (like teicoplanin), crown ethers, and polysaccharides. sigmaaldrich.comchromatographytoday.comresearchgate.net For histidine enantiomers, a teicoplanin-based CSP (Astec CHIROBIOTIC T) has been shown to provide effective separation using a mobile phase of ethanol and an aqueous buffer. sigmaaldrich.comsigmaaldrich.com An interesting observation on such columns is that the D-enantiomer is typically more strongly retained than the L-enantiomer. sigmaaldrich.com The ability to resolve the enantiomers of histidine and its derivatives is crucial for quality control and for studying the distinct biological roles of each stereoisomer. acs.orgnih.govnih.gov
| Chiral Stationary Phase (CSP) Type | Principle of Separation | Example Application | Reference |
|---|---|---|---|
| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Forms diastereomeric complexes with enantiomers via multiple interactions (hydrogen bonding, steric hindrance). | Separation of DL-Histidine. | sigmaaldrich.comsigmaaldrich.com |
| Crown Ether | Forms inclusion complexes, particularly effective for primary amines. | Separation of various amino acid enantiomers. | chromatographytoday.com |
| Polysaccharide-Based (e.g., Cellulose derivatives) | Chiral recognition based on interactions with the helical polymer structure. | Broad applicability for amino acid enantiomers. | researchgate.net |
| Aptamer-Based | Utilizes the specific, high-affinity binding of a nucleic acid aptamer to one enantiomer. | Resolution of histidine enantiomers using an anti-D-histidine L-RNA aptamer. | nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the principles of quantum mechanics. These methods are used to determine electronic structure, reactivity, and conformational preferences.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. Studies on N-methylated amino acid derivatives, including histidine analogues, have utilized DFT to predict how N-methylation influences electronic structure and reactivity. researchgate.netnih.gov
Calculations performed on a series of N-acetylated, N-methylated amino acid methyl esters (Ac-X-OMe), including a histidine derivative, reveal significant changes in electronic properties upon N-methylation. nih.gov These studies often employ functionals like B3LYP or long-range corrected functionals such as ωB97X-D to ensure accuracy. researchgate.netnih.gov
Key findings from these theoretical studies indicate that N-methylation leads to:
An increase in the energy of the Highest Occupied Molecular Orbital (EHOMO), making the molecule more susceptible to electrophilic attack. researchgate.netnih.gov
A decrease in the HOMO-LUMO energy gap (EHOMO-LUMO), which is often correlated with higher chemical reactivity. researchgate.netnih.gov
An increase in both the dipole moment and polarizability, suggesting enhanced solubility in polar solvents. researchgate.netnih.gov
Changes in the atomic charges of the amide group atoms, as determined by Natural Bond Orbital (NBO) analysis. nih.gov
These computational predictions help to build a profile of the molecule's reactivity and physical properties based on its electronic structure. The electron density distribution and electrostatic potential surfaces can be mapped to identify sites of chemical reactivity. researchgate.net
| Property | Effect of N-Methylation | Predicted Consequence |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Increases (becomes less negative) | Higher reactivity towards electrophiles |
| EHOMO-LUMO (HOMO-LUMO Energy Gap) | Decreases | Increased chemical reactivity |
| Dipole Moment (μ) | Increases | Enhanced polarity and potential solubility |
| Polarizability (α) | Increases | Increased intermolecular interactions |
| Amide cis/trans Activation Energy (EA) | Lowers | Greater conformational flexibility |
Ab initio (from first principles) calculations provide a high level of theory for determining molecular structure and energetics. While specific ab initio studies on N-Me-D-His-OMe·HCl are not prominent in the literature, research on the related L-histidine methyl ester provides a methodological framework. sigmaaldrich.comsigmaaldrich.com Gas-phase studies on protonated histidine and its methyl ester have employed high-level ab initio methods like G3(MP2) to elucidate their structure and bonding. sigmaaldrich.comsigmaaldrich.com
Such calculations are critical for understanding the intrinsic conformational preferences of the molecule in the absence of solvent effects. They can accurately predict bond lengths, bond angles, and torsional angles, helping to identify the most stable conformers. For a molecule like N-Me-D-His-OMe, ab initio methods would be instrumental in determining the preferred orientations of the N-methyl group, the imidazole (B134444) side chain, and the methyl ester.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are essential for exploring the conformational landscape of a molecule and its potential interactions with other molecules over time.
The flexibility of N-Me-D-His-OMe is a key determinant of its properties. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. ic.ac.uk Proteins and peptides exist as a dynamic ensemble of conformations, and understanding this landscape is crucial for comprehending their function. nih.gov
Molecular dynamics (MD) simulations can be used to model the physical movements of the atoms and molecules over time, providing a view of the dynamic evolution of the system. wikipedia.orgnih.gov By simulating the molecule's movement, researchers can map its conformational energy landscape, identifying the most probable structures (local energy minima) and the energy barriers for transitioning between them. nih.govresearchgate.net DFT studies on analogous compounds have shown that N-methylation lowers the activation energy for cis/trans isomerization around the amide bond, suggesting that this modification enhances conformational flexibility. nih.gov
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as N-Me-D-His-OMe) when bound to a second molecule (a receptor or target), typically a protein. mdpi.com This method is crucial for predicting potential biological activity in non-human, in vitro models.
The process involves:
Obtaining the three-dimensional structure of a target protein, often from a database like the Protein Data Bank.
Generating a 3D model of the ligand, N-Me-D-His-OMe, and minimizing its energy.
Using a docking algorithm to place the ligand into the binding site of the target protein in various orientations and conformations.
Scoring the different poses based on a force field (e.g., CHARMm) to estimate the binding affinity and identify the most likely binding mode. mdpi.com
These simulations can predict key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding pocket. This information is invaluable for understanding the molecular basis of interaction and for guiding further experimental studies in in vitro systems. wikipedia.org
| Target Protein (Non-Human) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Example Receptor A | -7.5 | Asp-121 | Hydrogen Bond (with imidazole N-H) |
| Tyr-85 | Pi-Stacking (with imidazole ring) | ||
| Val-103 | Hydrophobic (with methyl groups) |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies explore how modifications to a molecule's structure affect its biological activity. oncodesign-services.com Computational methods, often referred to as quantitative structure-activity relationship (QSAR) studies, use statistical and machine learning models to predict the activity of new compounds based on their chemical structure. nih.gov
In the context of N-Me-D-His-OMe, computational SAR would involve generating a series of virtual analogues with slight structural modifications. For each analogue, a set of molecular descriptors would be calculated using computational chemistry methods. These descriptors can include:
Electronic properties: HOMO/LUMO energies, dipole moment, atomic charges (from DFT). acs.org
Steric properties: Molecular volume, surface area.
Hydrophobic properties: Calculated partition coefficient (logP).
These descriptors are then used to build a mathematical model that correlates the structural features with a measured biological activity from an in vitro assay. Such models can accelerate the optimization of a lead compound by predicting the activity of new designs before they are synthesized. oncodesign-services.comnih.gov The goal is to identify the key structural features that influence potency and selectivity. oncodesign-services.com
Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain the reactivity of chemical species. wikipedia.orglibretexts.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting molecules. wikipedia.orgwikipedia.org These specific orbitals are referred to as the "frontier orbitals" because they are at the forefront of electron occupation. libretexts.org
In the context of this compound, FMO theory provides a powerful framework for understanding its electrophilic and nucleophilic nature, thereby predicting its behavior in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. libretexts.orgnih.govyoutube.com Conversely, the LUMO is the lowest energy orbital devoid of electrons and can act as an electron acceptor, indicating the molecule's electrophilic or acidic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's kinetic stability and chemical reactivity. wikipedia.org A molecule with a small HOMO-LUMO gap is generally more reactive and considered "soft," as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Such a small gap suggests high polarizability and a greater propensity to engage in chemical reactions. Conversely, a large HOMO-LUMO gap indicates high kinetic stability and lower chemical reactivity, characterizing the molecule as "hard." nih.gov
Computational methods, particularly Density Functional Theory (DFT), are commonly employed to calculate the energies of the frontier orbitals and other related quantum chemical descriptors. For this compound, these calculations would reveal the spatial distribution of the HOMO and LUMO. The HOMO is anticipated to be localized on the electron-rich regions of the molecule, such as the nitrogen atoms of the imidazole ring and the N-methylamino group. The LUMO would likely be distributed over the electron-deficient areas, such as the carbonyl group of the methyl ester.
Based on these calculations, several global reactivity descriptors can be determined to quantify the molecule's reactivity. These descriptors provide valuable insights into the chemical behavior of this compound.
Interactive Table of Predicted Quantum Chemical Reactivity Descriptors
The following table presents a hypothetical set of quantum chemical parameters for this compound, as would be derived from a typical DFT calculation. These values are illustrative and serve to explain the application of FMO theory.
| Parameter | Symbol | Formula | Hypothetical Value (eV) | Description |
| HOMO Energy | EHOMO | - | -8.95 | Represents the electron-donating ability (nucleophilicity). A higher value indicates a stronger tendency to donate electrons. |
| LUMO Energy | ELUMO | - | -1.20 | Represents the electron-accepting ability (electrophilicity). A lower value indicates a stronger tendency to accept electrons. |
| Energy Gap | ΔE | ELUMO - EHOMO | 7.75 | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Ionization Potential | IP | -EHOMO | 8.95 | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity | EA | -ELUMO | 1.20 | The energy released when an electron is added to the molecule. |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -5.075 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 3.875 | Measures the resistance to change in electron distribution or charge transfer. |
| Electrophilicity Index | ω | µ² / (2η) | 3.32 | A measure of the overall electrophilic nature of the molecule. |
From this theoretical data, the reactivity of this compound can be predicted. The energy of the HOMO suggests its capacity to act as a nucleophile, potentially reacting with electrophiles at the sites where the HOMO density is highest. The energy of the LUMO indicates its susceptibility to nucleophilic attack. The calculated energy gap points towards a molecule with considerable kinetic stability. The electrophilicity index provides a quantitative measure of its ability to accept electrons, which is useful for comparing its reactivity with other compounds.
Biochemical and Molecular Research Applications Non Clinical
N-Me-D-His-OMe·HCl as a Probe in Biochemical Pathways
Modified amino acids can serve as probes to track metabolic fates or interfere with specific biochemical reactions, thereby helping to elucidate pathway details.
Histidine metabolism involves various enzymatic transformations, including methylation and degradation pathways nih.gov. While studies specifically using this compound to investigate histidine metabolism in model systems are not present in the search results, related compounds like Nα-Methyl-L-histidine methyl ester hydrochloride are utilized in studying histidine metabolism and its biological roles chemimpex.com. The D-isomer could potentially be used to explore the stereospecificity of enzymes involved in histidine metabolic pathways or transport, or to investigate how the D-configuration and N-methylation affect its processing compared to the natural L-histidine. D-histidine itself has been studied for its role in bacterial quorum sensing and as a catalyst in peptide formation medchemexpress.com.
Histidine residues in proteins are targets for various post-translational modifications, including methylation, catalyzed by histidine methyltransferases elifesciences.orgoup.com. This compound, as a methylated histidine derivative, could be employed in enzyme activity studies, particularly those involving enzymes that bind or modify histidine. It might be used as a substrate analog or inhibitor to probe the active site and catalytic mechanism of such enzymes. Studies on protein histidine methylation have identified enzymes like SETD3 as actin-specific histidine N-methyltransferase elifesciences.org. Research on enzyme activity is also exploring how modifications, such as the incorporation of functional groups like -OMe, can influence enzyme performance and interaction with substrates acs.org. Modified amino acids, in general, have been shown to influence enzyme-substrate interactions and binding affinities smolecule.com.
Chemical Biology Tools and Reagents
This compound can function as a chemical biology tool or reagent. Modified amino acids and their derivatives are widely used in chemical synthesis, particularly in the synthesis of peptides and peptidomimetics chemimpex.comsmolecule.commedchemexpress.com. They serve as valuable intermediates in the creation of more complex molecules for research purposes smolecule.com. The hydrochloride salt form generally enhances solubility and handling properties, making it suitable for laboratory use smolecule.com. Its unique structure, combining D-stereochemistry, N-methylation, and a methyl ester, makes it a specific reagent for introducing these features into molecules being synthesized for biochemical and molecular investigations.
Design of Peptidomimetics Incorporating N-Me-D-His-OMe
Peptidomimetics are compounds designed to mimic the structural and functional properties of peptides while often possessing improved characteristics such as enhanced stability or altered biological activity. The design of peptidomimetics frequently involves the incorporation of non-natural amino acids and modifications to the peptide backbone or side chains. N-Me-D-His-OMe, as a modified amino acid derivative, could serve as a building block in the synthesis of peptidomimetics.
Research in peptidomimetics often involves systematic structural modifications to define structure-activity relationships (SAR) and optimize interactions with biological targets. The inclusion of N-Me-D-His-OMe would allow researchers to explore the impact of N-methylation, D-stereochemistry, and the ester functionality on the properties of histidine-containing peptide sequences or cyclic peptidomimetic scaffolds. Studies might involve synthesizing a series of peptidomimetics where N-Me-D-His-OMe replaces a standard amino acid or is incorporated into a constrained scaffold, followed by evaluation of their structural properties and interactions in model systems.
While specific data on peptidomimetics incorporating this compound are not available in the provided search results, the general principles of peptidomimetic design involving modified and non-natural amino acids support the potential for its use in this area. The systematic study of such incorporated residues helps in understanding how specific modifications influence molecular conformation and biological recognition.
Challenges and Future Research Directions
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of N-methylated amino acids and their derivatives, including histidine variants, can be challenging. Existing methods for synthesizing amino acid methyl esters may involve tedious workup procedures, safety concerns, waste disposal issues, and harsh reaction conditions. uni.lu Specifically, the synthesis of Nα-methyl amino acids, particularly those derived from histidine, has been reported to be problematic, often resulting in low yields or requiring protecting groups that are incompatible with standard synthetic techniques like Fmoc solid-phase peptide synthesis. ambeed.com Achieving specific methylation patterns, such as Nα-methylation versus methylation on the imidazole (B134444) ring (Nτ or Nπ), can also add complexity to the synthesis. sigmaaldrich.com Furthermore, racemization at the alpha-carbon stereocenter can occur during certain synthetic steps, such as saponification of Nα-methylamino acid methyl esters, necessitating careful control of reaction conditions to maintain stereochemical purity. ambeed.com
Future research directions should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes for N-Me-D-His-OMe·HCl. This could involve exploring alternative esterification methods, optimizing N-methylation reactions for higher regioselectivity and yield, and investigating greener chemistry approaches, such as biocatalysis or continuous flow synthesis. Developing synthetic strategies that minimize the need for extensive protecting group manipulation and reduce the generation of hazardous waste are crucial for the sustainable production of this compound and its analogs.
Advancements in Analytical Characterization for Complex Derivatives
Accurate and comprehensive analytical characterization of this compound and its potential derivatives is essential for confirming purity, structure, and stereochemistry. While general HPLC methods exist for separating histidine and its methyl ester derivatives, analyzing more complex molecules incorporating N-Me-D-His-OMe, such as peptides or conjugates, can be challenging. nih.gov Analyzing complex matrices, particularly in biological or clinical contexts, presents difficulties related to sensitivity, selectivity, sample preparation, and analyte stability. ambeed.com The presence of impurities and degradation products can further complicate analysis. fishersci.de
Future research should aim to advance analytical techniques for the specific characterization of this compound and its complex derivatives. This includes developing highly sensitive and selective methods for detection and quantification in various matrices. Advanced mass spectrometry-based approaches, high-resolution chromatography (e.g., 2D-HPLC), and sophisticated NMR techniques could be employed for detailed structural elucidation, impurity profiling, and confirmation of stereochemical integrity. Establishing robust analytical protocols is particularly important if this compound is utilized as a building block in the synthesis of more complex molecules like antibody-drug conjugates, where detailed characterization of heterogeneous products is critical.
Elucidating Novel Biochemical Roles in Non-Human Biological Systems
While related histidine methyl ester derivatives have shown some biochemical activities, such as histidine decarboxylase inhibition and serving as substrates or inhibitors for histidine ammonia-lyase (HAL) in bacteria, the specific biochemical roles of this compound in a wide range of non-human biological systems remain largely unexplored. nih.gov Methylated histidine derivatives are known to exist in various organisms, including bacteria and plants, and play diverse roles. However, the specific function of the D-isomer with Nα-methylation is not well-documented in these contexts.
Future research should focus on systematically investigating the potential biochemical roles of this compound in various non-human organisms, including bacteria, fungi, plants, and lower animals. This could involve studying its interactions with enzymes, its potential as a metabolite or signaling molecule, or its incorporation into peptides or proteins in these systems. Utilizing '-omics' approaches (e.g., metabolomics, proteomics) and targeted biochemical studies could help identify novel pathways or functions involving this compound. Understanding these roles could reveal new biological insights or potential applications.
Integration of Computational and Experimental Approaches for Mechanistic Understanding
Computational methods, such as molecular dynamics simulations, docking studies, and quantum mechanics calculations, have proven valuable in understanding the properties, reactivity, and interactions of molecules, including amino acid derivatives and their complexes with proteins or metal ions. These approaches can provide insights into reaction mechanisms, binding affinities, and structural characteristics at a molecular level.
Integrating computational and experimental approaches can significantly enhance the understanding of this compound. Future research should leverage computational tools to predict its physical and chemical properties, study its conformational landscape, and model its interactions with potential biological targets, such as enzymes or receptors, particularly in non-human systems. Combining these computational predictions with experimental validation (e.g., binding assays, enzyme kinetics, structural studies) can provide a more comprehensive mechanistic understanding of its behavior and potential functions. This integrated approach can also guide the rational design of N-Me-D-His-OMe analogs with desired properties or activities.
Exploration of New Chemical Biology Applications for N-Me-D-His-OMe and its Analogs
Histidine derivatives and modified amino acids are valuable tools in chemical biology for probing biological processes, synthesizing modified peptides, and developing new molecular probes or inhibitors. Related compounds have been used in peptide synthesis, drug formulation, and as ligands to mimic biological structures. sigmaaldrich.com The unique structural features of N-Me-D-His-OMe, including its D-stereochemistry and Nα-methylation, could offer distinct advantages for novel chemical biology applications.
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing N-Me-D-His-OMe·HCl with high enantiomeric purity?
- Methodology : Use Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups during solid-phase peptide synthesis (SPPS) to prevent racemization. Purification via reversed-phase HPLC with a C18 column and a gradient of acetonitrile/water (0.1% TFA) ensures high purity. Monitor optical rotation ([α]D) to confirm enantiomeric integrity, comparing results to literature values for D-His derivatives .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how should data be interpreted?
- Methodology :
- NMR : Use - and -NMR in DMSO-d6 or D2O to confirm methyl ester (-OMe) and N-methylation. The imidazole protons of His residues typically resonate at δ 7.0–8.5 ppm.
- Mass Spectrometry (MS) : High-resolution ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]+ ion).
- IR : Confirm ester carbonyl (C=O) stretching at ~1740 cm. Cross-reference spectral data with structurally analogous compounds (e.g., H-D-Lys(Boc)-OMe·HCl) .
Q. How can researchers assess the purity of this compound using potentiometric titration?
- Methodology : Dissolve the compound in deionized water and titrate with standardized NaOH. Use first- and second-derivative plots (dpH/dV) to identify endpoints corresponding to HCl neutralization and histidine side-chain protonation. Compare experimental HCl content (from endpoint volume) to theoretical stoichiometry to detect impurities .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when analyzing this compound derivatives?
- Methodology : If unexpected splitting or shifts occur (e.g., due to tautomerism in the imidazole ring), use 2D NMR (COSY, HSQC) to assign proton environments. Deuterated solvents (e.g., DMSO-d6) reduce exchange broadening. For ambiguous peaks, compare data to analogs like H-D-Phe-OMe·HCl, where methyl ester and aromatic protons have distinct splitting patterns .
Q. What strategies optimize the stability of this compound in aqueous solutions for long-term biochemical assays?
- Methodology :
- pH Control : Maintain pH 4–6 to minimize ester hydrolysis. Buffers like citrate or acetate are preferable to phosphate, which may catalyze degradation.
- Lyophilization : Store lyophilized powder at -20°C under argon to prevent oxidation. Re-dissolve in anhydrous DMSO for stock solutions.
- Stability Monitoring : Use LC-MS at intervals (0, 24, 48 hrs) to quantify degradation products (e.g., free histidine or methyl ester hydrolysis byproducts) .
Q. How can chemometric methods enhance the analysis of this compound degradation pathways?
- Methodology : Apply principal component analysis (PCA) or multivariate curve resolution (MCR) to HPLC-MS datasets. For example, PCA can distinguish degradation clusters based on retention time and m/z ratios, while MCR isolates spectral profiles of degradation intermediates (e.g., oxidized imidazole derivatives). Validate models with spiked control samples .
Experimental Design & Data Management
Q. What are the best practices for documenting synthetic procedures and characterization data to ensure reproducibility?
- Methodology :
- Detailed Logs : Record reaction parameters (temperature, solvent purity, stirring rate) and purification metrics (HPLC column lot, gradient slope).
- Data Repositories : Upload raw NMR (FID files), MS spectra, and titration curves to FAIR-compliant repositories like Chemotion or RADAR4Chem, using standardized metadata (e.g., CAS number, synthesis date) .
Q. How should researchers design experiments to evaluate the impact of N-methylation on the bioactivity of His-containing peptides?
- Methodology :
- Comparative Synthesis : Prepare this compound and its non-methylated analog (D-His-OMe·HCl) using identical SPPS conditions.
- Bioassays : Test both compounds in enzyme inhibition assays (e.g., histidine decarboxylase) with IC calculations. Use ANOVA to statistically compare dose-response curves, accounting for batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
